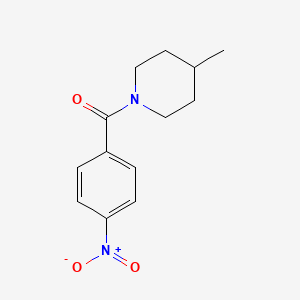

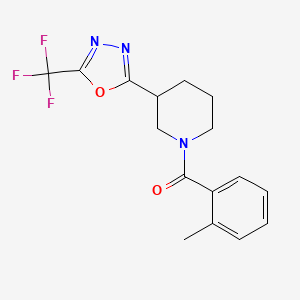

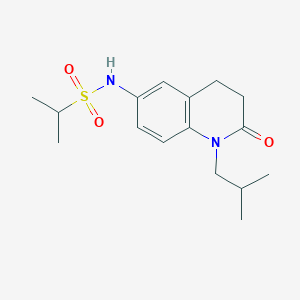

4-Methyl-1-(4-nitrobenzoyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of piperidine derivatives often involves condensation reactions and the use of specific reagents and solvents to introduce functional groups to the piperidine ring. For example, the synthesis of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol involves the condensation of [piperidin-4-yl]-diphenyl-methanol with 2-nitro benzene sulfonylchloride in methylene dichloride with triethylamine as the base . Similarly, the synthesis of other piperidine derivatives may follow analogous pathways, with variations in reagents and conditions to introduce different substituents such as the 4-nitrobenzoyl group.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often characterized by spectroscopic techniques and X-ray crystallography. The piperidine ring can adopt a chair conformation, which is a common and stable conformation for six-membered rings . The bond angles and substituent positions can vary, leading to different molecular geometries and packing in the crystal lattice .

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions, depending on their functional groups. For instance, the presence of a nitro group can influence the reactivity of the compound, as seen in the synthesis of pyridazine, oxadiazole, 1,2,3-triazole, and 4-aminopyrazole derivatives from 4-nitrophenyl-1-piperidinostyrene . The nitro group can also affect the electronic structure of the molecule, as indicated by the polarized molecular-electronic structure observed in some derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as crystal density, packing efficiency, and lattice energy, can be influenced by the specific substituents and their arrangement in the crystal. For example, different polymorphs of a compound can exhibit distinct packing and stability, as seen in the triclinic and monoclinic polymorphs of a piperazin-1-ium derivative . The presence of hydrogen bonds, such as N-H...O and C-H...O, can stabilize the crystal structure and influence the compound's solubility and melting point .

Applications De Recherche Scientifique

Synthesis of Decahydroisoquinolines

- Research on compounds like 6-methyl-N-(4-nitrobenzoyl)-5,6-dihydropyridin-2(1H)-one and 8-methoxy-3-methyl-N-(4-nitrobenzoyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline-1,6-dione, which are intermediates in the synthesis of decahydroisoquinolines, indicates their relevance in creating compounds with NMDA and AMPA receptor antagonist activity. These compounds display unique molecular conformations and interact through C-H...O interactions (Zukerman-Schpector et al., 2001).

Study on Aminolysis Reaction Rates and Mechanisms

- A study on the effect of o-methyl group on the rate and mechanism of reactions involving 4-nitrophenyl X-substituted 2-methylbenzoates and Y-substituted phenyl 2-methylbenzoates with alicyclic secondary amines, like piperidine, suggests significant insights into reaction kinetics and mechanisms. This research contributes to understanding the impact of molecular structures on reaction dynamics (Um et al., 2005).

Inhibitory Properties on Protoporphyrinogen IX Oxidase

- Structural analysis of compounds like 2-[4-chloro-2-fluoro-5-(prop-2-ynyloxy)phenyl]-4-(trifluoromethyl)piperidine-2,6-dione, which bear resemblance to 4-Methyl-1-(4-nitrobenzoyl)piperidine, shows their potential as inhibitors of protoporphyrinogen IX oxidase. These studies provide insights into the molecular architecture and interactions leading to inhibitory effects (Li et al., 2005).

Corrosion Inhibition of Iron

- Quantum chemical and molecular dynamic simulation studies have been conducted on piperidine derivatives, including those similar to 4-Methyl-1-(4-nitrobenzoyl)piperidine, for predicting their efficiency as corrosion inhibitors on iron. These studies involve calculations of global reactivity parameters and simulation of adsorption behaviors, offering insights into their protective properties against corrosion (Kaya et al., 2016).

Synthesis and Application in Medicinal Chemistry

- Synthesis methods involving piperidine derivatives, such as benzyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate, reveal their importance in medicinal chemistry, particularly in the development of enzyme inhibitors and potential therapeutic agents (Magano et al., 2014).

Characterization of Aspartic Protease Inhibition

- Piperidine derivatives have been characterized for their inhibition of plasmepsin-II of Plasmodium falciparum, an aspartic protease, highlighting the role of nitro groups in enhancing inhibitory activity. This research contributes to the development of new pharmacological agents against diseases like malaria (Saify et al., 2011).

Anticancer Agent Synthesis and Evaluation

- Studies on the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and their evaluation as anticancer agents underline the potential of piperidine derivatives in cancer treatment. The research focuses on synthesizing and evaluating the anticancer potential of these compounds, contributing to the development of new therapeutic options (Rehman et al., 2018).

Photoprotective Effects of Piperidine Derivatives

- The study of derivatives of tetramethylpiperidines, which are used in polymers to prevent photooxidation, reveals their efficacy in inhibiting lipid and protein oxidation under UVA exposure. This research provides valuable insights into the development of topical antioxidants and photoprotective agents (Damiani et al., 2002).

Propriétés

IUPAC Name |

(4-methylpiperidin-1-yl)-(4-nitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-10-6-8-14(9-7-10)13(16)11-2-4-12(5-3-11)15(17)18/h2-5,10H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCBXNERIABHJHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1-(4-nitrobenzoyl)piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-oxo-2-phenyl-5-propyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3008791.png)

![2-[8-(3-Methylbutyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]acetamide](/img/structure/B3008800.png)

![1-(1-(4-fluorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B3008802.png)

![4-[3-(Diethylamino)-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B3008805.png)

![2-[2-(4-methoxyphenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime](/img/structure/B3008812.png)

![4-Chloro-N-[1-(6-fluoro-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B3008813.png)